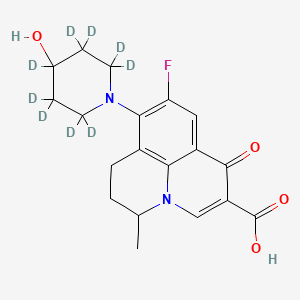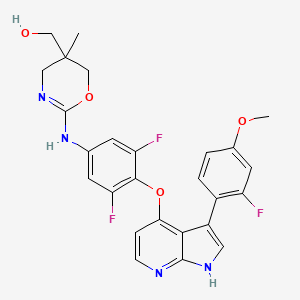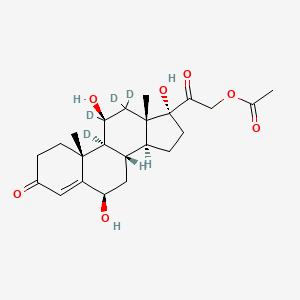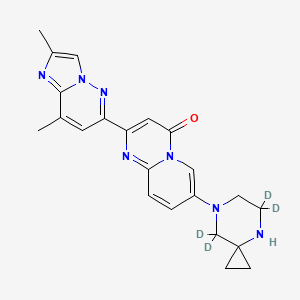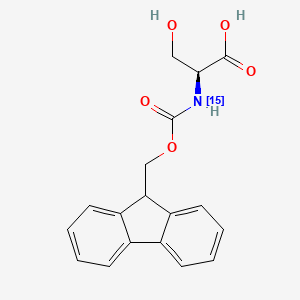
L-Serine-15N-N-fmoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ser-OH-15N: is a derivative of serine, an amino acid, where the nitrogen atom is labeled with the stable isotope nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser-OH-15N typically involves the protection of the serine amino group with the Fmoc group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The nitrogen-15 labeling is introduced by using nitrogen-15 enriched reagents during the synthesis process .
Industrial Production Methods: Industrial production of Fmoc-Ser-OH-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Ser-OH-15N undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of keto-serine derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of halogenated serine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Ser-OH-15N is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides .
Biology: In biological research, Fmoc-Ser-OH-15N is used in the study of protein structure and function. The nitrogen-15 labeling allows for the use of nuclear magnetic resonance (NMR) spectroscopy to investigate protein dynamics and interactions .
Medicine: Fmoc-Ser-OH-15N is used in the development of peptide-based drugs. The stable isotope labeling helps in the pharmacokinetic and metabolic studies of these drugs .
Industry: In the pharmaceutical industry, Fmoc-Ser-OH-15N is used in the large-scale synthesis of peptide drugs. The compound’s stability and ease of handling make it suitable for industrial applications .
Wirkmechanismus
The mechanism of action of Fmoc-Ser-OH-15N involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Ser(tBu)-OH-15N: A tert-butyl protected derivative of Fmoc-Ser-OH-15N.
Fmoc-Ala-OH-15N: An alanine derivative with nitrogen-15 labeling.
Fmoc-Gly-OH-15N: A glycine derivative with nitrogen-15 labeling.
Uniqueness: Fmoc-Ser-OH-15N is unique due to its serine backbone, which contains a hydroxyl group that can undergo various chemical modifications. The nitrogen-15 labeling allows for advanced spectroscopic studies, making it a valuable tool in research and industrial applications .
Eigenschaften
Molekularformel |
C18H17NO5 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i19+1 |
InChI-Schlüssel |
JZTKZVJMSCONAK-BTEQYEEISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CO)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
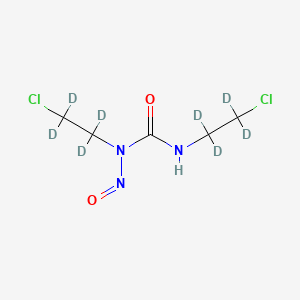
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
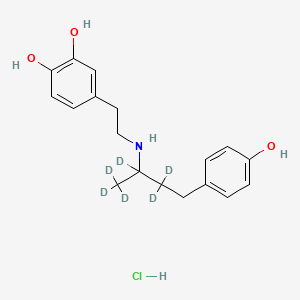
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)

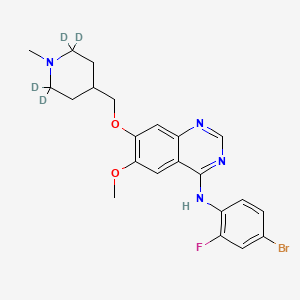
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
